1-Isopropyl-1h,1'H-4,4'-bipyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-1h,1’H-4,4’-bipyrazole is an organic compound with the molecular formula C9H12N4. It is a derivative of bipyrazole, characterized by the presence of an isopropyl group attached to the nitrogen atom of the pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1h,1’H-4,4’-bipyrazole can be synthesized through several methods. Another method includes the dehydrogenative coupling of pyrazoles, which allows for the formation of bipyrazole derivatives under controlled conditions .
Industrial Production Methods: Industrial production of 1-Isopropyl-1h,1’H-4,4’-bipyrazole typically involves large-scale condensation reactions using hydrazine and 1,3-dicarbonyl compounds. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isopropyl-1h,1’H-4,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazole.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and catalysts.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-1h,1’H-4,4’-bipyrazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Isopropyl-1h,1’H-4,4’-bipyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4,4’-Bi-1H-pyrazole: A closely related compound with similar structural features but without the isopropyl group.
1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester: Another derivative used in the synthesis of phosphodiesterase inhibitors.
Uniqueness: 1-Isopropyl-1h,1’H-4,4’-bipyrazole is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties. This modification enhances its stability and reactivity, making it suitable for a broader range of applications compared to its analogs .
Eigenschaften
CAS-Nummer |
1934800-12-0 |
---|---|
Molekularformel |
C9H12N4 |
Molekulargewicht |
176.22 g/mol |
IUPAC-Name |
1-propan-2-yl-4-(1H-pyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C9H12N4/c1-7(2)13-6-9(5-12-13)8-3-10-11-4-8/h3-7H,1-2H3,(H,10,11) |
InChI-Schlüssel |
INIYZILUNGCHCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(C=N1)C2=CNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.